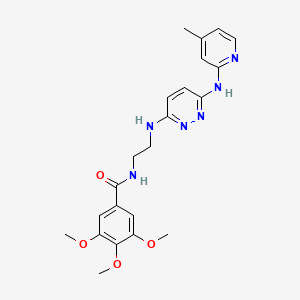

3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O4/c1-14-7-8-23-20(11-14)26-19-6-5-18(27-28-19)24-9-10-25-22(29)15-12-16(30-2)21(32-4)17(13-15)31-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,27)(H,25,29)(H,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEZYSDNYVTBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzene core. This core is then functionalized with the appropriate amine groups through a series of reactions including nitration, reduction, and amide formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy groups can be oxidized under specific conditions.

Reduction: : The nitro groups can be reduced to amines.

Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H2) in the presence of a catalyst.

Substitution: : Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of anilines or other reduced amines.

Substitution: : Formation of substituted benzamides or other amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural complexity. It can serve as a probe to understand biological pathways and interactions.

Medicine

In the medical field, this compound could be explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment or neurodegenerative diseases.

Industry

In industry, this compound might be used in the development of new materials or as a component in chemical sensors due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,4,5-trimethoxybenzamide: : Similar structure but lacks

Biological Activity

3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, with CAS number 1021137-95-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 438.5 g/mol. The structure consists of a benzamide core substituted with methoxy groups and a pyridazinyl moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1021137-95-0 |

| Molecular Formula | C22H26N6O4 |

| Molecular Weight | 438.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyridazine ring and subsequent coupling with the benzamide structure. Detailed synthetic pathways are often documented in chemical literature but can vary based on the specific methodologies employed.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others, showing promising IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example Compound A | MCF7 | 3.79 |

| Example Compound B | NCI-H460 | 8.55 |

| Example Compound C | Hep-2 | 3.25 |

These results suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms for the antitumor activity include:

- Inhibition of Kinase Activity : Similar benzamide derivatives have been shown to inhibit various kinases involved in cancer progression.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Study on Anticancer Efficacy

In a notable study, a series of benzamide derivatives were evaluated for their anticancer efficacy. Among them, the compound demonstrated significant cytotoxicity against several cancer cell lines with varying degrees of potency:

- Study Design : A total of 30 derivatives were synthesized and screened.

- Results : Compounds similar to the target compound showed IC50 values ranging from 3 µM to 15 µM across different cell lines.

- : The study concluded that structural modifications could enhance biological activity, suggesting potential for further development.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core benzamide formation : Coupling 3,4,5-trimethoxybenzoic acid derivatives with ethylenediamine intermediates under peptide coupling agents (e.g., EDC/HOBt) .

Pyridazine functionalization : Amidation of pyridazin-3-amine with 4-methylpyridin-2-amine via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

Final assembly : Linking the benzamide and pyridazine moieties using a spacer (e.g., ethylenediamine) under controlled pH (6.5–7.5) to avoid side reactions .

Key Challenges :

- Isomer control (e.g., Z/E configurations) during pyridazine-amine coupling, managed via temperature modulation (0–5°C) and solvent polarity adjustments .

- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or HPLC (C18 column, acetonitrile/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies trimethoxybenzamide protons (δ 3.8–3.9 ppm) and pyridazine aromatic signals (δ 7.5–8.5 ppm). NOESY confirms spatial proximity of ethylenediamine and pyridazine groups .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₂₉H₃₃N₇O₃: 552.2672) .

- HPLC-PDA : Purity assessment (≥95%) using reverse-phase columns and UV detection at 254 nm .

Q. How is initial biological activity screening designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to pyridazine’s affinity for ATP-binding pockets. Use computational docking (AutoDock Vina) with PDB structures (e.g., 1M17 for JAK2) .

- In Vitro Assays :

- Enzyme inhibition (IC₅₀) via fluorescence polarization or luminescence-based kits (e.g., ADP-Glo™) .

- Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial design to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 0°C vs. 25°C | 0°C (prevents dimerization) |

| Solvent | DMF vs. THF | DMF (polar aprotic, 80% yield) |

| Catalyst | TEA vs. DIPEA | DIPEA (reduces byproducts) |

- Kinetic Monitoring : In-situ FTIR tracks amide bond formation (C=O stretch at ~1650 cm⁻¹) to terminate reactions at 90% conversion .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

- SAR Studies :

- Trimethoxy substitution : Remove methoxy groups sequentially; 3,4,5-trimethoxy shows 10x higher kinase inhibition vs. mono-methoxy analogs .

- Pyridazine vs. pyrimidine : Pyridazine improves solubility (logP reduction by 0.5) but reduces membrane permeability (PAMPA assay) .

- 3D-QSAR Modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to predict activity cliffs .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Standardization :

- Use identical cell lines (ATCC-validated) and serum-free media to minimize variability .

- Normalize IC₅₀ values to positive controls (e.g., staurosporine for kinase assays) .

- Meta-Analysis : Pool data from ≥3 independent labs; apply Grubbs’ test to exclude outliers (α=0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.